molecular formula C23H26ClN3 B3028643 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine CAS No. 253158-13-3

2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine

Cat. No.: B3028643
CAS No.: 253158-13-3
M. Wt: 379.9 g/mol
InChI Key: NLAAIBGZDQFCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 4-tert-butylphenyl derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with tert-butylphenyl groups. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the overall yield and reduce production costs. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amine functional groups, while oxidation reactions can produce oxidized triazine compounds.

Scientific Research Applications

2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. The presence of tert-butyl groups and a chlorine atom in its structure can influence its binding affinity and selectivity for different targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A related compound with similar tert-butyl groups but lacking the triazine ring.

    2,4,6-Trichloro-1,3,5-triazine: A triazine compound with three chlorine atoms, used in various chemical applications.

    2,4-Bis(4-methylphenyl)-6-chloro-1,3,5-triazine: A similar triazine compound with methyl groups instead of tert-butyl groups.

Uniqueness

2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine stands out due to its unique combination of tert-butyl groups and a chlorine atom in the triazine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,4-bis(4-tert-butylphenyl)-6-chloro-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3/c1-22(2,3)17-11-7-15(8-12-17)19-25-20(27-21(24)26-19)16-9-13-18(14-10-16)23(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAAIBGZDQFCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253158-13-3
Record name 2,4-Bis[4-(tert-butyl)phenyl]-6-chloro-1,3,5-triazine (This product is only available in Japan.)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring mixture of 1 eq of cyanuric chloride and 3 eq of aluminum chloride in o-dichlorobenzene at ice bath temperature was added concentrated HCl (13 wt % based on cyanuric chloride). After 10 minutes, 1.95 eq of tert-butylbenzene was added and the reaction was stirred at ice bath temperature for 10 minutes. The cooling bath was removed, the reaction mixture was allowed to warm to room temperature, and stirred. After 2 h, HPLC analysis indicated 62% cyanuric chloride conversion to 2-chloro-4,6-bis(4-tert-butylphenyl)-1,3,5-triazine as the major product (>78%). The reaction mixture was stirred at room temperature for an additional 24 h. HPLC analysis showed 83% cyanuric chloride conversion to 2-chloro-4,6-bis(4-tert-butylphenyl)-1,3,5-triazine as the major product (>72%), with the isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-bromo-4-tert-butylbenzene (125 g, 587 mmol) and tetrahydrofuran (470 mL) were charged into a reaction vessel in an argon stream and cooled to −70° C. A n-butyllithium/hexane solution (1.6 M, 367 mL, 587 mmol) was added dropwise thereto at −70° C. over 90 minutes. After the completion of dropwise addition, the mixture was stirred at −70° C. for 2 hours to obtain a 4-tert-butylphenyllithium/THF solution. Cyanuric chloride (50.8 g, 276 mmol) and tetrahydrofuran (463 mL) were charged into another reaction vessel in an argon stream and cooled to −70° C. The 4-tert-butylphenyllithium/THF solution thus prepared was gradually added dropwise thereto, while cooled to keep the reaction temperature to −60° C. or lower. After the completion of dropwise addition, the reaction solution was stirred at −40° C. for 4 hours and at room temperature for 4 hours. The mixture was quenched by addition of water (50 mL), and tetrahydrofuran was evaporated. From this residue, the organic layer was extracted by the addition of water (1 L) and chloroform (2 L) and the organic layer was washed with water (1 L), and evaporated to dryness. This residue was dissolved in acetonitrile (600 mL), and insoluble solid was filtered off hot. The obtained filtrate was concentrated to approximately 100 mL and cooled to −70° C., and the deposited solid was collected by filtration. The collected solid was dissolved in a chloroform (200 mL)/hexane (600 mL) mixed solvent and purified by silica gel column chromatography (eluent: chloroform/hexane). The eluate was evaporated to dryness, and this residue was recrystallized from acetonitrile to obtain 2,4-di(4′-tert-butylphenyl)-6-chloro-1,3,5-triazine (41.3 g, 109 mmol).
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
463 mL
Type
solvent
Reaction Step One
Name
4-tert-butylphenyllithium THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under an argon stream, 1-bromo-4-tert-butylbenzene (125 g, 587 mmol) and tetrahydrofuran (470 mL) were charged in a reactor, and cooled to −70° C. An n-butyl lithium/hexane solution (1.6 M, 367 mL, 587 mmol) was dropped to this solution over 90 minutes at −70° C. After dropping was completed, the solution was stirred at −70° C. for 2 hours to obtain a 4-tert-butylphenyllithium/THF solution. Under an argon stream, cyanuric chloride (50.8 g, 276 mmol) and tetrahydrofuran (463 mL) were charged in another reactor, and cooled to −70° C. The 4-tert-butylphenyllithium/THF solution prepared previously was slowly dropped to this solution while the solution was cooled so that the reaction temperature might be not more than −60° C. After dropping was completed, the reaction solution was stirred at −40° C. for 4 hours, and stirred at room temperature for 4 hours. Water (50 mL) was added to this reaction mixture to complete the reaction, and tetrahydrofuran was distilled off. Water (1 L) and chloroform (2 L) were added to this residue, and an organic layer was extracted. The organic layer was further washed with water (1 L), and subsequently the solvent was distilled off. This residue was dissolved in acetonitrile (600 mL), and an insoluble solid was removed by filtration at the time of heating. The obtained filtrate was condensed to approximately 100 mL, and cooled to −70° C. to filter and collect the solid deposited. The collected solid was dissolved in a mixed solvent of chloroform (200 mL)/hexane (600 mL), and purified with silica gel column chromatography (developing solvent: chloroform/hexane). The solvent was distilled off, and this residue was recrystallized from acetonitrile. Thereby, 4,6-bis(4′-tert-butylphenyl)-2-chloro-1,3,5-triazine (41.3 g, 109 mmol) was obtained.
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
463 mL
Type
solvent
Reaction Step One
Name
4-tert-butylphenyllithium THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.